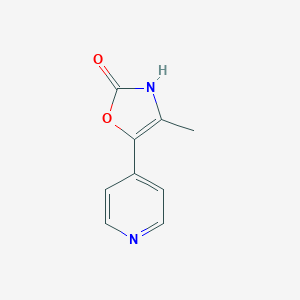

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neurodegenerative Disease Treatment

One of the prominent applications of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is in the treatment of neurodegenerative diseases such as Alzheimer's disease and other tauopathies. Research indicates that compounds similar to this oxazolone derivative can inhibit tau protein aggregation, a key pathological feature in these conditions. The oligomerization of tau into neurofibrillary tangles is closely associated with neuronal dysfunction, making the development of inhibitors crucial for therapeutic strategies .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .

Anthelmintic Activity

The compound has also been investigated for its anthelmintic properties, showcasing effectiveness against parasitic worms. This application is particularly relevant in veterinary medicine and could lead to new treatments for parasitic infections in livestock and pets .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific pyridine derivatives with oxazolone precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds. These methods ensure that the compounds meet the necessary standards for biological testing .

Computational Studies

Molecular docking studies have been utilized to predict the binding affinities of this compound derivatives with target proteins involved in disease pathways. These computational approaches provide insights into the mechanisms of action and help guide further modifications to enhance efficacy and selectivity against specific targets .

Case Study 1: Alzheimer’s Disease

A notable study focused on a related compound demonstrated its ability to reduce tau aggregation in vitro, leading to improved cognitive function in animal models of Alzheimer's disease. The study highlighted the compound's potential as a therapeutic agent in treating tauopathies .

Case Study 2: Antimicrobial Efficacy

In another case, a series of synthesized oxazolone derivatives were tested against various bacterial strains using disc diffusion methods. The results indicated that several compounds exhibited significant antimicrobial activity, suggesting their potential use as new antibiotics .

特性

CAS番号 |

132338-12-6 |

|---|---|

分子式 |

C9H8N2O2 |

分子量 |

176.17 g/mol |

IUPAC名 |

4-methyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12) |

InChIキー |

HYFQYGZLUXYDEG-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=O)N1)C2=CC=NC=C2 |

正規SMILES |

CC1=C(OC(=O)N1)C2=CC=NC=C2 |

Key on ui other cas no. |

132338-12-6 |

同義語 |

4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone MDL 27044 MDL-27044 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。